molecular formula C10H17NO2 B3277224 (2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate CAS No. 65641-66-9

(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B3277224
CAS No.: 65641-66-9
M. Wt: 183.25
InChI Key: KNPLGHZLVZHFSD-PEBLOWIWSA-N
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Description

“(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate” is a chemical compound with the CAS Number: 1621863-51-1 . It has a molecular weight of 169.22 . The compound is white to yellow in solid form .


Synthesis Analysis

The synthesis of this compound and its enantiomers can be achieved via isomerization, hydrogenation, and hydrolysis of the corresponding esters . The method uses 3-carbonyl-bicyclo [2.2.2]octane-2-carboxylate as the starting material and performs reductive amination, alkalinity configuration flip, and hydrogenation to remove the protecting group in sequence to obtain the target product .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C9H15NO2/c10-8-6-3-1-5 (2-4-6)7 (8)9 (11)12/h5-8H,1-4,10H2, (H,11,12)/t5?,6?,7-,8-/m0/s1 . The stereochemistry and relative configurations of the synthesized compounds were determined by NMR spectroscopy (based on the 3J (H,H) coupling constants) and X-ray crystallography .


Chemical Reactions Analysis

The compound undergoes reductive amination, alkalinity configuration flip, and hydrogenation to remove the protecting group in sequence to obtain the target product .


Physical and Chemical Properties Analysis

The compound is a white to yellow solid . More specific physical and chemical properties such as density, boiling point, and melting point are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Transport Applications

The isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, related to (2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate, have been synthesized and studied for their specificity to the Na+-independent membrane transport system L in tumor and hepatoma cells. Their structure, involving an additional methylene group, leads to an optically symmetrical amino acid, eliminating the need for optical resolution and making them suitable for studying amino acid transport systems (Christensen et al., 1983).

Properties

IUPAC Name

methyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11/h6-9H,2-5,11H2,1H3/t6?,7?,8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPLGHZLVZHFSD-PEBLOWIWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C1N)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](C2CCC1CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 2
(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 3
(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 4
(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 5
(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate

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